molecular formula C14H18BrNO4 B558698 (S)-N-Boc-3-Bromophenylalanine CAS No. 82278-73-7

(S)-N-Boc-3-Bromophenylalanine

Cat. No. B558698
CAS RN: 82278-73-7
M. Wt: 344.2 g/mol
InChI Key: FBUDYESOPLBQIR-NSHDSACASA-N
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Description

(S)-N-Boc-3-Bromophenylalanine, also known as Boc-Phe-Br, is an amino acid derivative used in biochemistry and medicinal chemistry. It is a synthetic amino acid that is used to modify proteins and peptides in order to study their function and structure. It has been used in a variety of applications, such as in vitro and in vivo experiments, as well as in the development of novel therapeutic agents.

Scientific research applications

  • Peptide Synthesis and Modifications:

    • (S)-N-Boc-3-Bromophenylalanine has been utilized in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which enables native chemical ligation at phenylalanine. This technique is significant for peptide synthesis, as demonstrated in the study of LYRAMFRANK (Crich & Banerjee, 2007).
    • It has been used in the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues, which serve as phosphotyrosyl mimetics, important for studying cellular signal transduction processes (Oishi et al., 2004).
  • Biochemical Applications:

    • The Boc-protected derivative of this compound has been used in mischarging Escherichia coli tRNAPhe, contributing to the understanding of protein synthesis and amino acid incorporation (Baldini et al., 1988).
  • Radioisotope Labeling:

    • It has been employed in the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which is a precursor for radioiodinated peptides, used in biochemical and medical research (Wilbur et al., 1993).
  • Synthesis of Amino Acid Derivatives:

    • The synthesis of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine illustrates the versatility of (S)-N-Boc-3-Bromophenylalanine in producing amino acid derivatives for pharmaceutical research (Hartman & Halczenko, 1991).
  • Asymmetric Synthesis:

    • A study demonstrated a synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate, highlighting the compound's role in asymmetric synthesis and pharmaceutical manufacturing (Fox et al., 2011).
  • FRET Cassettes and DNA Sequencing:

    • Research on FRET cassettes and DNA sequencing potential of unnatural amino acids used t-Boc-l-para-amino-phenylalanine, showing its potential in bioanalytical and genetic research (Nampalli et al., 2002).
  • Synthesis of Non-Hydrolyzable Mimetics:

    • The preparation of N-t-BOC-L-(Phosphonodifluoromethyl)phenylalanine benzyl ester demonstrates its use in creating non-hydrolyzable mimetics of O-phosphotyrosine, significant for peptide synthesis and pharmacological research (Wrobel & Dietrich, 1993).

properties

IUPAC Name

(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUDYESOPLBQIR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370325
Record name Boc-L-3-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-3-Bromophenylalanine

CAS RN

82278-73-7
Record name Boc-L-3-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org

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